WEHI-539

Descripción general

Descripción

WEHI-539 es un inhibidor de molécula pequeña específicamente diseñado para dirigirse a la proteína antiapoptótica BCL-XL, miembro de la familia de proteínas BCL-2. Este compuesto fue desarrollado por el Instituto de Investigación Médica Walter y Eliza Hall (WEHI) y ha mostrado un potencial significativo en la inducción de la apoptosis en células cancerosas al unirse selectivamente a BCL-XL .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de WEHI-539 implica múltiples pasos, comenzando con la preparación del andamiaje de benzotiazol hidrazona. Los pasos clave incluyen:

Formación del núcleo de benzotiazol: Esto se logra mediante la condensación de 2-aminotiofenol con ácidos carboxílicos o sus derivados.

Formación de hidrazona: El núcleo de benzotiazol se hace reaccionar con derivados de hidrazina para formar el enlace de hidrazona.

Acoplamiento final: El intermedio de hidrazona se acopla con un derivado de ácido tiazolcarboxílico para producir this compound.

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, la síntesis generalmente implica técnicas estándar de síntesis orgánica como reacciones de condensación, purificación mediante cromatografía en columna y cristalización .

Tipos de Reacciones:

Oxidación y reducción: this compound puede sufrir reacciones de oxidación y reducción, particularmente en el enlace de hidrazona.

Sustitución: El compuesto puede participar en reacciones de sustitución, especialmente en los anillos de benzotiazol y tiazol.

Reactivos y Condiciones Comunes:

Agentes oxidantes: Peróxido de hidrógeno u otros peróxidos.

Agentes reductores: Borohidruro de sodio o hidruro de litio y aluminio.

Reactivos de sustitución: Agentes halogenantes como bromo o cloro.

Principales Productos Formados:

Oxidación: Derivados oxidados del enlace de hidrazona.

Reducción: Formas reducidas del enlace de hidrazona.

Sustitución: Derivados halogenados de los anillos de benzotiazol y tiazol.

Aplicaciones Científicas De Investigación

Cancer Cell Apoptosis Induction

WEHI-539 has been shown to induce apoptosis in various cancer cell lines, particularly those expressing high levels of BCL-XL. For instance, studies have demonstrated that this compound effectively triggers cell death in mouse embryonic fibroblasts (MEF) lacking MCL-1, evidenced by mitochondrial cytochrome c release and caspase-3 activation . In BCL-XL overexpressed MEF cells, the compound exhibits an effective concentration (EC50) of 0.48 μM, highlighting its potency in overcoming survival signals in cancer cells .

Combination Therapies

The compound has been investigated for its synergistic effects when combined with other chemotherapeutic agents. For example, the combination of this compound with ABT-199 (a BCL-2 inhibitor) has shown enhanced cytotoxicity against U937 leukemia cells, particularly those resistant to standard therapies . The mechanism involves the induction of the NOX4/ROS/p38 MAPK axis-mediated autophagy, leading to MCL-1 degradation and increased sensitivity to treatment .

Targeting Cancer Stem Cells

Research indicates that this compound can significantly reduce the clonogenic capacity of cancer stem cells (CSCs). In experiments where CSCs were pre-treated with this compound or ABT-737 (another BCL-2 family inhibitor), there was a marked decrease in their ability to form colonies, suggesting that targeting BCL-XL is vital for CSC survival . This property may enhance the efficacy of conventional chemotherapeutics by sensitizing CSCs to treatment.

Case Studies and Experimental Findings

| Study | Findings | Cell Lines/Models |

|---|---|---|

| Colak et al. (2014) | Demonstrated that this compound reduces clonogenicity in colon cancer stem cells and sensitizes them to oxaliplatin | Colon cancer stem cells |

| Lessene et al. (2024) | Developed this compound as a tailored anti-cancer agent; showed potential for restoring cell death mechanisms | Various cancer models |

| Liu et al. (2022) | Showed synergistic effects with ABT-199 leading to enhanced apoptosis through NOXA-mediated MCL-1 degradation | U937 leukemia cells |

Potential Clinical Implications

While this compound is primarily used as a research tool at present, its ability to selectively induce apoptosis in BCL-XL-dependent cancers positions it as a promising candidate for future clinical applications. The compound's unique properties could lead to novel treatment strategies for patients with cancers characterized by high levels of BCL-XL expression.

Mecanismo De Acción

WEHI-539 ejerce sus efectos uniéndose selectivamente a la proteína BCL-XL, inhibiendo su función antiapoptótica. Esta unión interrumpe la interacción entre BCL-XL y las proteínas proapoptóticas, lo que lleva a la activación de la vía apoptótica intrínseca. El compuesto se dirige específicamente al dominio BH3 de BCL-XL, evitando que secuestre proteínas proapoptóticas como BAX y BAK, promoviendo así la muerte celular en las células cancerosas .

Compuestos Similares:

Navitoclax (ABT-263): Otro inhibidor de la familia BCL-2 que se dirige tanto a BCL-2 como a BCL-XL, pero tiene un espectro de actividad más amplio en comparación con this compound.

ABT-199 (Venetoclax): Inhibe selectivamente BCL-2 pero no BCL-XL, lo que lo diferencia de this compound.

A-1155463: Un compuesto similar a this compound pero con selectividad y potencia mejoradas para BCL-XL.

Singularidad de this compound: this compound es único debido a su alta selectividad para BCL-XL sobre otras proteínas de la familia BCL-2. Esta selectividad minimiza los efectos fuera del objetivo y lo convierte en una herramienta valiosa para estudiar el papel específico de BCL-XL en la apoptosis y el cáncer .

Comparación Con Compuestos Similares

Navitoclax (ABT-263): Another BCL-2 family inhibitor that targets both BCL-2 and BCL-XL but has a broader spectrum of activity compared to WEHI-539.

ABT-199 (Venetoclax): Selectively inhibits BCL-2 but not BCL-XL, making it different from this compound.

A-1155463: A compound similar to this compound but with improved selectivity and potency for BCL-XL.

Uniqueness of this compound: this compound is unique due to its high selectivity for BCL-XL over other BCL-2 family proteins. This selectivity minimizes off-target effects and makes it a valuable tool for studying the specific role of BCL-XL in apoptosis and cancer .

Actividad Biológica

WEHI-539 is a potent and selective small-molecule inhibitor of B-cell lymphoma-extra large (BCL-XL), which plays a critical role in regulating apoptosis. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synergy with other therapeutic agents, and implications for cancer treatment.

This compound selectively inhibits BCL-XL with an IC50 value of 1.1 nM and a binding affinity (Kd) of 0.6 nM . It induces apoptosis in various cell types by disrupting the anti-apoptotic function of BCL-XL, leading to mitochondrial membrane permeabilization and subsequent release of cytochrome c, which activates caspase pathways .

Key Mechanisms:

- BCL-XL Inhibition : this compound binds to the hydrophobic groove of BCL-XL, preventing it from sequestering pro-apoptotic proteins like BAK and NOXA.

- NOXA-Mediated MCL1 Degradation : In combination with ABT-199 (a BCL2 inhibitor), this compound triggers NOXA-dependent degradation of MCL1, enhancing cytotoxicity against resistant leukemia cells .

- Autophagy Induction : The compound has been shown to activate p38 MAPK-mediated autophagy, contributing to its cytotoxic effects .

Synergistic Effects

Research has demonstrated that this compound exhibits synergistic cytotoxicity when used in combination with other inhibitors:

- With ABT-199 and ABT-263 : The combination enhances the sensitivity of U937 leukemia cells, particularly those resistant to ABT-199, by promoting MCL1 degradation through the NOXA pathway .

- In Small Cell Lung Carcinoma (SCLC) : Sequential treatment with KIF11 inhibitors followed by this compound significantly decreases cell viability in SCLC cell lines, indicating its potential in combination therapies for aggressive cancers .

Table 1: Summary of this compound's Biological Activity in Various Studies

Detailed Findings

- U937 Cells : Continuous treatment with hydroquinone transformed U937 cells into resistant variants (U937/HQ), which exhibited increased expression of MCL1 and BCL2L1. The combination therapy with this compound significantly restored sensitivity by inducing NOXA-mediated MCL1 degradation .

- SCLC Models : In studies involving SCLC cell lines, treatment sequences involving KIF11 silencing followed by this compound resulted in notable decreases in cell viability over time, confirming its effectiveness against these aggressive tumors .

- Mechanistic Insights : The activation of autophagic processes via the p38 MAPK pathway was highlighted as a crucial mechanism through which this compound enhances apoptosis in resistant cancer cells .

Propiedades

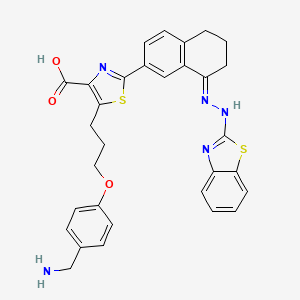

IUPAC Name |

5-[3-[4-(aminomethyl)phenoxy]propyl]-2-[(8E)-8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29N5O3S2/c32-18-19-10-14-22(15-11-19)39-16-4-9-27-28(30(37)38)34-29(40-27)21-13-12-20-5-3-7-24(23(20)17-21)35-36-31-33-25-6-1-2-8-26(25)41-31/h1-2,6,8,10-15,17H,3-5,7,9,16,18,32H2,(H,33,36)(H,37,38)/b35-24+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMWZKPAXZBYEH-JWHWKPFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)C(=NNC5=NC6=CC=CC=C6S5)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)/C(=N/NC5=NC6=CC=CC=C6S5)/C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29N5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20744277 | |

| Record name | 5-{3-[4-(Aminomethyl)phenoxy]propyl}-2-{(8E)-8-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-5,6,7,8-tetrahydronaphthalen-2-yl}-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431866-33-9 | |

| Record name | 5-{3-[4-(Aminomethyl)phenoxy]propyl}-2-{(8E)-8-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-5,6,7,8-tetrahydronaphthalen-2-yl}-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.